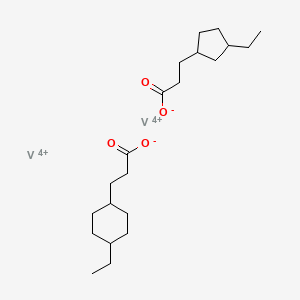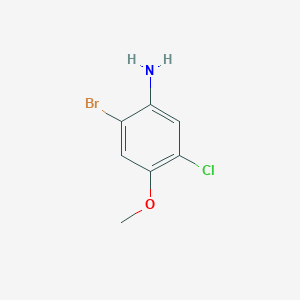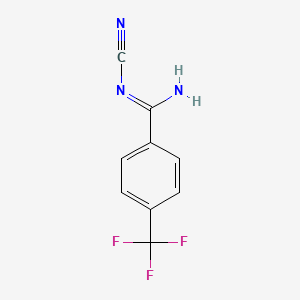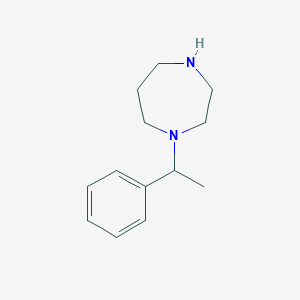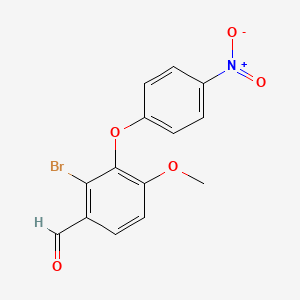
2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde
Overview
Description
2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds, such as 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (also known as 2-bromo-isovanillin), involves the bromination of 3-hydroxy-4-methoxybenzaldehyde .Scientific Research Applications
Synthesis and Chemical Reactions
2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde serves as an intermediate in various chemical syntheses due to its reactive functional groups. For instance, in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, a compound that might have potential applications in organic chemistry or pharmaceuticals, 3-hydroxy-4-methoxy-benzaldehyde is subjected to hydrogenation, protection, and alkylation steps, highlighting a process that could be analogous to the use of 2-bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde in similar chemical transformations (Banerjee, Poon, & Bedoya, 2013).
Material Science and Coordination Chemistry
In material science and coordination chemistry, derivatives similar to 2-bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde are utilized to synthesize complex compounds. For example, microwave-assisted solvothermal reactions involving similar bromo-methoxy-benzaldehyde compounds have led to the creation of novel nickel(II) compounds with potential applications in catalysis, molecular magnetism, and as precursors for materials with unique optical or electronic properties (Xiao et al., 2011).
Organic Electronics and Polymer Science
In the field of organic electronics and polymer science, the structural motifs present in 2-bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde are integral to synthesizing novel copolymers. These copolymers, derived from ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, show promise in the development of new materials for electronic applications due to their unique thermal and electronic properties. Such compounds are synthesized via the Knoevenagel condensation of substituted benzaldehydes, highlighting a method that could be applicable to 2-bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde for the generation of new electronic materials (Kharas et al., 2016).
properties
IUPAC Name |
2-bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO5/c1-20-12-7-2-9(8-17)13(15)14(12)21-11-5-3-10(4-6-11)16(18)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXGCGLWVUUKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)Br)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3150189.png)
![7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3150195.png)
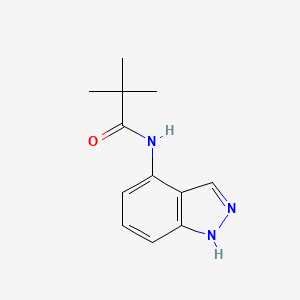
![2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline](/img/structure/B3150204.png)
![N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B3150205.png)
![1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3150212.png)
![2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3150217.png)
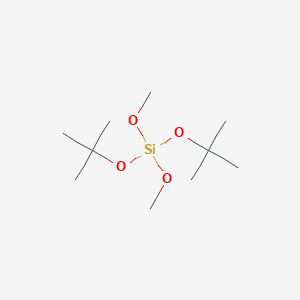
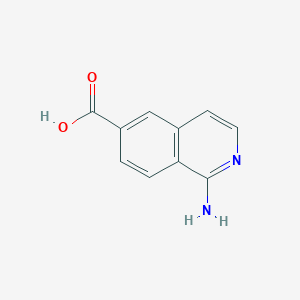
![4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B3150242.png)
